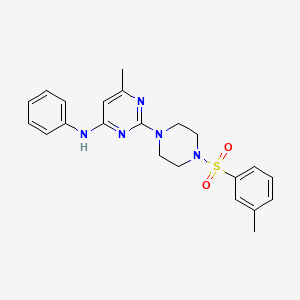![molecular formula C22H17ClFN5O3S B11254697 N-(4-chlorophenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B11254697.png)
N-(4-chlorophenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-CHLOROPHENYL)-2-{[2-(4-FLUOROPHENYL)-6,8-DIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE: is a complex organic compound that features a unique combination of functional groups, including chlorophenyl, fluorophenyl, and diazinopyrimidinyl moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-CHLOROPHENYL)-2-{[2-(4-FLUOROPHENYL)-6,8-DIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the diazinopyrimidinyl core, followed by the introduction of the fluorophenyl and chlorophenyl groups through nucleophilic substitution reactions. The final step involves the formation of the acetamide linkage under controlled conditions, often using amide coupling reagents such as EDCI or DCC.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Sulfoxides and sulfones: from oxidation.
Alcohols: from reduction.
Substituted aromatic compounds: from electrophilic aromatic substitution.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: Due to its structural complexity, the compound can be a lead molecule in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions at the molecular level.
Industry:
Polymer Science: It can be incorporated into polymers to enhance their properties, such as thermal stability or mechanical strength.
Mecanismo De Acción
The mechanism of action of N-(4-CHLOROPHENYL)-2-{[2-(4-FLUOROPHENYL)-6,8-DIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity. For example, it may inhibit an enzyme by occupying its active site or activate a receptor by mimicking its natural ligand. The pathways involved could include signal transduction cascades or metabolic processes, depending on the specific application.
Comparación Con Compuestos Similares
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: A purine alkaloid with well-known stimulant properties.
Uniqueness: N-(4-CHLOROPHENYL)-2-{[2-(4-FLUOROPHENYL)-6,8-DIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE stands out due to its combination of functional groups, which confer unique chemical and biological properties. Unlike simpler compounds like dichloroaniline or caffeine, this compound’s structural complexity allows for a broader range of applications and interactions.
Propiedades
Fórmula molecular |
C22H17ClFN5O3S |
|---|---|
Peso molecular |
485.9 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H17ClFN5O3S/c1-28-19-17(21(31)29(2)22(28)32)20(27-18(26-19)12-3-7-14(24)8-4-12)33-11-16(30)25-15-9-5-13(23)6-10-15/h3-10H,11H2,1-2H3,(H,25,30) |
Clave InChI |
AQPIQZBQYZCATE-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)Cl)C(=O)N(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{6-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine](/img/structure/B11254641.png)

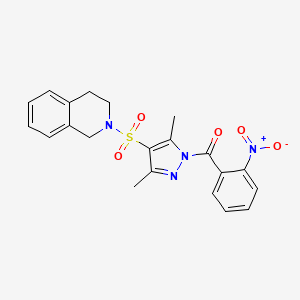
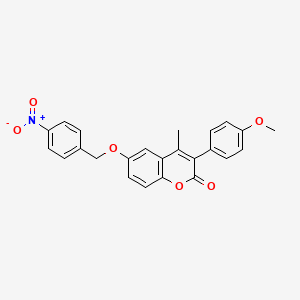

![N-(3,5-Dimethylphenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide](/img/structure/B11254668.png)
![N2-[3-(dimethylamino)propyl]-N4-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine](/img/structure/B11254670.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B11254673.png)
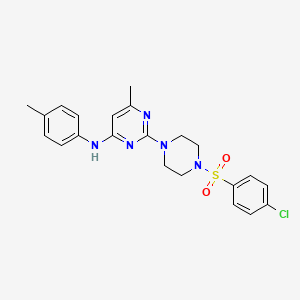
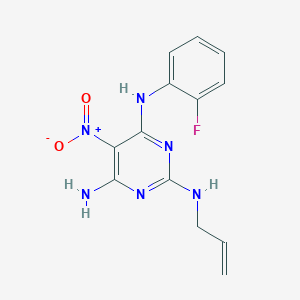
![N-allyl-2-((6-isobutyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11254683.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B11254689.png)
![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(3-methylphenyl)acetamide](/img/structure/B11254712.png)
